molecular formula C14H13ClN6O6 B8057501 Nitrovin hydrochloride

Nitrovin hydrochloride

Cat. No. B8057501
M. Wt: 396.74 g/mol
InChI Key: ZEGPTFVBNBCAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrovin hydrochloride is a useful research compound. Its molecular formula is C14H13ClN6O6 and its molecular weight is 396.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nitrovin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrovin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Growth Promotion in Livestock : Nitrovin has been investigated for its potential to promote growth in pigs. Studies have shown that dietary supplementation with nitrovin can significantly increase liveweight gain in pigs without affecting lean in the ham (Batterham & Fagan, 1970).

  • Mutagenic Properties : Research has demonstrated that nitrovin is directly mutagenic in certain bacterial strains. It inhibits bacterial growth in suspension cultures at specific concentrations (Joner, Dahle, Aune, & Dybing, 1977).

  • Marker for Antibiotic Abuse Monitoring : Nitrovin belongs to the nitrofurans class of antibiotics. Studies have identified aminoguanidine (AGN) as a marker residue to monitor nitrovin abuse in porcine tissues. This is significant for enforcing bans on nonallowed pharmacologically active substances in animal-derived products (Regan et al., 2022).

  • Veterinary Drug Residues in Food : Nitrovin has been detected in various animal-based food products using high-resolution mass spectrometry. This is vital for ensuring food safety and compliance with regulations regarding veterinary drug residues (Kaufmann et al., 2015).

  • Impact on Salmonellosis in Chicks : Nitrovin's effect on the elimination and persistence of Salmonella infantis in broiler chicks has been compared to tetracycline. Nitrovin-fed chicks showed a lower incidence of salmonellae compared to those fed with tetracycline or without any drugs (Rantala, 1974).

  • Development of Isoindoline Nitroxides : Although not directly about nitrovin, this study on isoindoline nitroxides, which are used as biophysical probes, highlights the broad range of nitro-compounds and their derivatives in scientific research, potentially encompassing similar compounds to nitrovin (Shen et al., 2002).

  • Improving Detection Methods in Feeds : An improved method for determining nitrovin in feeds using reversed-phase liquid chromatography has been developed. This is crucial for monitoring and regulating the use of nitrovin in animal feed (Wang, Fu, & Wang, 2009).

  • Effect on Marek's Disease in Chickens : The impact of Nitrovin on the growth, meat quality, and the development of Marek's disease in chickens has been investigated, showing an increase in weight gains and changes in organ weights in infected birds (Tokošová & Tokoš, 1989).

properties

IUPAC Name

2-[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylideneamino]guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O6.ClH/c15-14(16)18-17-9(1-3-10-5-7-12(25-10)19(21)22)2-4-11-6-8-13(26-11)20(23)24;/h1-8H,(H4,15,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGPTFVBNBCAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NN=C(N)N)C=CC2=CC=C(O2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrovin hydrochloride

CAS RN

2315-20-0
Record name Hydrazinecarboximidamide, 2-[3-(5-nitro-2-furanyl)-1-[2-(5-nitro-2-furanyl)ethenyl]-2-propen-1-ylidene]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2315-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panazon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NITROVIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50JUG3079H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.